molecular formula C11H8ClN5O B1406421 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1448694-38-9

5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B1406421
CAS No.: 1448694-38-9
M. Wt: 261.67 g/mol
InChI Key: IWTUSMBWCYJNMO-UHFFFAOYSA-N
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Description

Structural Elucidation

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 5-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine , reflects its fused bicyclic structure:

  • Core framework : A triazole ring fused to a pyrimidine ring at positions 4 and 5.
  • Substituents :
    • Chlorine atom at position 5 of the pyrimidine ring.
    • 4-Methoxyphenyl group attached to position 3 of the triazole ring.

The molecular formula is C₁₁H₈ClN₅O , with a molecular weight of 261.67 g/mol .

Key Structural Features
Feature Description Source
Core Skeleton Bicyclic system with triazole and pyrimidine rings fused at shared carbons
Substituents Chlorine (electron-withdrawing) and 4-methoxyphenyl (electron-donating)
Planarity Partial planarity due to conjugation in the fused rings

The 4-methoxyphenyl group enhances solubility and modulates electronic interactions, while the chlorine atom introduces steric and electronic effects.

Crystallographic Characterization and Hirshfeld Surface Analysis

Crystallographic studies reveal critical insights into intermolecular interactions and packing motifs.

Crystal Structure
  • Planarity : The fused triazolopyrimidine core exhibits partial planarity, with bond angles and lengths consistent with delocalized π-electrons.
  • Intermolecular Interactions :
    • Hydrogen bonds : C–H⋯N and N–H⋯N interactions stabilize the crystal lattice.
    • π-π Stacking : Weak stacking interactions between aromatic rings (centroid-to-centroid distance ≈ 3.7–3.8 Å) contribute to layer formation.
Hirshfeld Surface Analysis

This method quantifies intermolecular contact contributions:

Interaction Type Contribution (%) Dominant Contacts Source
H⋯N/N⋯H 40.1 Hydrogen bonding (C–H⋯N, N–H⋯N)
H⋯H 35.3 Van der Waals interactions
H⋯C/C⋯H 9.5 Aliphatic and aromatic contacts
N⋯C/C⋯N 9.0 Heteroatom interactions

Key Observations :

  • Hydrogen bonding dominates, with weaker contributions from van der Waals forces.
  • No significant C–H⋯π interactions are observed.

Tautomeric Forms and Conformational Dynamics

Tautomerism in triazolopyrimidines arises from proton transfer between nitrogen and oxygen centers.

Substituent Effects
  • 4-Methoxyphenyl group : Electron-donating via resonance, potentially stabilizing keto tautomers.
  • Chlorine atom : Electron-withdrawing, reinforcing pyrimidine ring planarity and keto preference.

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c1-18-8-4-2-7(3-5-8)17-10-9(15-16-17)6-13-11(12)14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTUSMBWCYJNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Triazole Ring

Step 2: Cyclization to Form the Triazolopyrimidine Core

  • Reactants : Hydrazone from Step 1, appropriate pyrimidine precursor.
  • Conditions : Basic medium, high temperature.
  • Product : Triazolopyrimidine core.

Step 3: Chlorination

  • Reactants : Triazolopyrimidine core, phosphorus oxychloride.
  • Conditions : Trimethylamine as a base, low temperature.
  • Product : Chlorinated triazolopyrimidine.

Step 4: Nucleophilic Substitution

  • Reactants : Chlorinated triazolopyrimidine, 4-methoxyphenyl nucleophile.
  • Conditions : Polar aprotic solvent, elevated temperature.
  • Product : 5-Chloro-3-(4-methoxy-phenyl)-3H-triazolo[4,5-d]pyrimidine .

Analysis and Characterization

Characterization of the final product involves various spectroscopic techniques:

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The 5-chloro group undergoes nucleophilic substitution reactions with amines, hydrazines, and alkoxides due to its electrophilic nature. This reactivity is critical for generating derivatives with modified biological or physical properties.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AminationAmmonia (aqueous or alcoholic)5-Amino-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine75–85%
HydrazinolysisHydrazine hydrate (reflux in ethanol)5-Hydrazinyl-triazolo[4,5-d]pyrimidine68%
Alkoxy substitutionSodium methoxide (DMF, 80°C)5-Methoxy-triazolo[4,5-d]pyrimidine60%

Key Findings :

  • Amination proceeds efficiently under mild conditions due to the electron-withdrawing effect of the triazole ring .

  • Hydrazine derivatives serve as intermediates for synthesizing fused heterocycles (e.g., triazolotriazines) .

  • Steric hindrance from the 4-methoxyphenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Cyclization Reactions

The triazole ring participates in cyclocondensation reactions to form polycyclic systems.

Example Reaction:

Reaction with triethyl orthoformate in acetic acid yields a fused pyrimidotriazine derivative:

5 Chloro triazolo 4 5 d pyrimidine+HCO OEt 3AcOHPyrimido 4 5 e 1 2 4 triazolo 4 3 c pyrimidine\text{5 Chloro triazolo 4 5 d pyrimidine}+\text{HCO OEt }_3\xrightarrow{\text{AcOH}}\text{Pyrimido 4 5 e 1 2 4 triazolo 4 3 c pyrimidine}

Conditions : Reflux for 6 hours.
Yield : 72% .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling for aryl/heteroaryl functionalization.

Coupling TypeCatalyst SystemSubstrateProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids5-Aryl-triazolo[4,5-d]pyrimidines50–65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary amines5-Amino-aryl derivatives55%

Note : Coupling efficiency depends on steric and electronic effects of the 4-methoxyphenyl group .

Functionalization via Diazotization

The triazole ring undergoes diazotization to form reactive intermediates for further transformations.

Procedure :

  • Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt.

  • Coupling with β-naphthol yields azo-linked derivatives .

Application : Azo derivatives exhibit enhanced π-conjugation for optoelectronic applications .

Hydrolysis and Oxidation

Under acidic or oxidative conditions:

  • Hydrolysis (6M HCl, reflux): Cleavage of the triazole ring to form pyrimidine-4,5-diamine derivatives .

  • Oxidation (KMnO₄, H₂O): Converts the 4-methoxyphenyl group to a carboxylic acid .

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

DerivativeIC₅₀ (HeLa cells)Key ModificationSource
5-Amino12.3 µMEnhanced DNA intercalation
5-(4-Chlorophenoxy)8.7 µMImproved lipophilicity
5-Hydrazinyl>50 µMReduced cytotoxicity

Stability and Solubility

  • Thermal stability : Decomposes at 240°C without melting.

  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine serves as a building block for the development of more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. These modifications can lead to new compounds with enhanced properties or activities .

Biology

The compound exhibits significant biological activities, including:

  • Antibacterial and Antifungal Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, it has been tested against several pathogenic strains and demonstrated efficacy at varying concentrations .
  • Anticancer Activity : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. It has shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and non-small cell lung cancer (NSCLC). The mechanism involves the inhibition of USP28, a deubiquitinating enzyme that stabilizes oncogenic proteins like c-Myc, with reported IC50 values indicating potent activity .

Medicine

The potential therapeutic applications of 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine are extensive:

  • Cancer Treatment : The compound's ability to inhibit tumorigenesis through enzyme inhibition highlights its potential as an anticancer agent. In vitro studies have reported IC50 values ranging from 15.3 µM to 29.1 µM against breast cancer cell lines .
  • Antimicrobial Agents : Its broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal treatments .

Industry

In industrial applications, this compound is explored for its potential in developing new materials with specific properties such as polymers and coatings. The unique chemical structure allows for the design of materials that can exhibit desired mechanical or thermal properties based on the inclusion of this triazolopyrimidine derivative .

Breast Cancer

In vitro studies indicated that derivatives exhibited IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cell lines.

Lung Cancer

The compound demonstrated efficacy against non-small cell lung cancer cells with significant reductions in cell viability observed at similar concentrations.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 4-Methoxyphenyl Group (Target Compound) :
    Enhances π-π stacking interactions with aromatic residues in enzyme active sites. The methoxy group improves solubility via polar interactions .
  • Benzyl Group: Found in 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS: Not specified), this substituent increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Quinolin-6-ylmethyl Group: In c-Met inhibitors (e.g., WXY001-005), this bulky group enhances steric complementarity with kinase ATP-binding pockets, improving selectivity .

Substituent Variations at Position 5

  • Chlorine (Target Compound) :
    The electron-withdrawing chlorine atom stabilizes the ring system and facilitates nucleophilic displacement reactions for further derivatization .
  • Propylthio Group: In 3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS: Not specified), the thioether linkage increases hydrophobicity and enhances binding to cysteine residues in proteins .
  • Thioxo Group: Derivatives like 3-(4-methoxybenzyl)-5-thioxo-5,6-dihydro-3H-triazolo[4,5-d]pyrimidin-7(4H)-one (CAS: Not specified) exhibit redox activity, contributing to oxidative stress-mediated anticancer effects .

Substituent Variations at Position 7

  • Chlorine (Target Compound) :
    Acts as a leaving group for substitution reactions.
  • Piperazinyl/Piperidinyl Groups: In 3-benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine (CAS: Not specified), these groups introduce basicity, improving solubility and enabling salt formation for pharmaceutical formulations .
  • Hydrazinyl Derivatives: Compounds like 5-hydrazinyl-3-(4-methoxybenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (CAS: Not specified) serve as intermediates for synthesizing glycosylated analogs with enhanced bioavailability .

Physicochemical and Electronic Properties

  • Molecular Weight : The target compound (261.67 g/mol) is smaller than analogs with bulky substituents (e.g., 392.16 g/mol for C₂₀H₂₁N₇S derivatives) .
  • Solubility : Glycosylation (e.g., tetra-O-acetyl-glucose in compound 7a) increases water solubility by >10-fold compared to the chloro derivative .
  • Electronic Effects : The 5-Cl group reduces electron density at the pyrimidine ring, making it more reactive toward nucleophilic substitution than 5-thio or 5-hydrazinyl analogs .

Biological Activity

5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyrimidine core with a chloro and a methoxy group on the phenyl ring. Its chemical structure can be represented as follows:

C11H9ClN4O\text{C}_{11}\text{H}_{9}\text{ClN}_{4}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives, including the compound .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific enzymes involved in tumorigenesis. For instance, it has been shown to inhibit USP28, a deubiquitinating enzyme that stabilizes oncogenic proteins such as c-Myc. The IC50 value for this inhibition was reported at 1.1 μmol/L, indicating potent activity against cancer cells .

Case Studies

  • Breast Cancer : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cell lines .
  • Lung Cancer : The compound also showed efficacy against non-small cell lung cancer (NSCLC) cells, with significant reductions in cell viability observed at similar concentrations .

Antimicrobial Activity

The biological activity of 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine extends to antimicrobial properties.

Bactericidal Effects

Studies have indicated that this compound exhibits bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Specifically:

  • E. coli : Effective at inhibiting growth with an IC50 value lower than many standard antibiotics.
  • S. aureus : Demonstrated significant antimicrobial activity with a noted reduction in bacterial load in treated samples .

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, this compound has shown promise in other areas:

Anti-inflammatory Effects

Research indicates that triazolo[4,5-d]pyrimidine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerMCF-7 (Breast Cancer)15.3 µM
AnticancerMDA-MB453 (Breast Cancer)29.1 µM
AntimicrobialE. coli< Standard Antibiotics
AntimicrobialS. aureusSignificant reduction
Anti-inflammatoryVariousModulation of pathways
AntioxidantCellular ModelsProtective effects

Q & A

Basic: What are the common synthetic routes for 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

The synthesis typically involves cyclocondensation or click chemistry strategies. A representative approach includes:

  • Step 1: Reacting 4-methoxyphenyl-azides with propargyl amines or halides under copper-catalyzed conditions to form the triazole core.
  • Step 2: Introducing the pyrimidine ring via nucleophilic substitution using chlorinated pyrimidine precursors.
  • Step 3: Purification via column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
    Key Considerations: Monitor reaction temperature (70–100°C) and stoichiometric ratios to avoid side products like regioisomers .

Basic: Which analytical techniques are most effective for structural characterization?

  • X-ray Crystallography: Resolves atomic-level geometry, particularly for confirming the triazole-pyrimidine fusion and substituent positions .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify methoxy (-OCH3_3) and chloro substituents. Aromatic protons in the 4-methoxy-phenyl group appear as doublets near δ 7.5–8.0 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 318.05 for C12_{12}H10_{10}ClN5_5O) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation. The chloro and triazole groups are sensitive to humidity; use desiccants (e.g., silica gel) in storage containers. Stability tests show >90% purity retention after 12 months under these conditions .

Advanced: How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations (DFT): Predict transition states and regioselectivity during triazole formation. For example, B3LYP/6-31G(d) level calculations can identify energy barriers for azide-alkyne cycloaddition .
  • Reaction Path Search Tools: Software like GRRM or AFIR narrows experimental conditions by simulating intermediates. This reduces trial-and-error screening by >50% .
    Case Study: A 2024 study used DFT to optimize solvent selection (DMF vs. THF), achieving 78% yield improvement in triazole ring closure .

Advanced: How to resolve contradictory bioactivity data in different assay systems?

  • Experimental Design: Use a factorial design (e.g., 2k^k factorial) to isolate variables like pH, temperature, and solvent polarity. For example, a study found that bioactivity discrepancies in enzyme assays arose from pH-dependent solubility (p < 0.05) .
  • Data Normalization: Apply Z-score or log2 transformation to account for batch effects in high-throughput screening .
    Example: Contradictory IC50_{50} values in kinase assays were resolved by standardizing DMSO concentrations (<1% v/v) .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

  • Catalyst Screening: Copper(I) iodide with TBTA ligand enhances regioselectivity for 1,4-triazole isomers over 1,5-isomers (95:5 ratio) .
  • Solvent Engineering: Polar aprotic solvents (e.g., DMF) favor triazole cyclization, while non-polar solvents (toluene) reduce byproduct formation .
  • In Situ Monitoring: Raman spectroscopy tracks reaction progress and identifies intermediates, enabling real-time adjustments .

Advanced: How to investigate the compound’s reactivity under varying electrochemical conditions?

  • Cyclic Voltammetry (CV): Identifies redox potentials. For this compound, an oxidation peak at +1.2 V (vs. Ag/AgCl) suggests susceptibility to electrophilic attack .
  • Controlled-Potential Electrolysis: Quantifies degradation products (e.g., dechlorination or methoxy group cleavage) .
    Table 1: Electrochemical Stability in Different Buffers
Buffer (pH)Oxidation Potential (V)Degradation Products
Phosphate (7.4)+1.253-Hydroxy derivative
Acetate (4.0)+1.10Chloride loss

Advanced: What mechanistic insights explain its inhibitory activity in enzyme assays?

  • Docking Studies (AutoDock Vina): The chloro group occupies hydrophobic pockets in kinase active sites (e.g., CDK2), while the triazole ring forms hydrogen bonds with catalytic lysine residues .
  • Kinetic Analysis: Lineweaver-Burk plots reveal non-competitive inhibition (Ki_i = 0.8 µM) in ATP-binding domains .

Advanced: How to design a stability-indicating HPLC method for purity analysis?

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B).
  • Detection: UV at 254 nm.
    Validation Parameters:
  • Linearity: R2^2 > 0.999 (1–100 µg/mL).
  • LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL.
  • Forced Degradation: Expose to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to confirm method robustness .

Advanced: How does the methoxy group influence photophysical properties?

  • UV-Vis Spectroscopy: The methoxy substituent induces a bathochromic shift (λmax_{max} = 320 nm vs. 290 nm for non-methoxy analogs) due to extended conjugation .
  • Fluorescence Quenching: In aqueous solutions, aggregation-caused quenching (ACQ) is observed, which can be mitigated using PEG-400 as a co-solvent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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